6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid
Description
6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid (CAS RN: 1060812-74-9) is a fluorinated pyrazine derivative characterized by a trifluoromethylsulfanyl (-SCF₃) substituent at the 6-position and a carboxylic acid (-COOH) group at the 2-position of the pyrazine ring. Its molecular formula is C₆H₃F₃N₂O₂S, with an average molecular mass of 224.16 g/mol . The compound’s structure combines electron-withdrawing groups (trifluoromethylsulfanyl and carboxylic acid), which influence its physicochemical properties, such as acidity, solubility, and reactivity. It is primarily utilized in pharmaceutical and agrochemical research due to the metabolic stability imparted by the -SCF₃ group .
Properties
IUPAC Name |
6-(trifluoromethylsulfanyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2S/c7-6(8,9)14-4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVNQWKZAALSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)SC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223395 | |
| Record name | 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206523-92-3 | |
| Record name | 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid typically involves the introduction of the trifluoromethylsulfanyl group to a pyrazine derivative. One common method includes the reaction of pyrazine-2-carboxylic acid with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites of enzymes, influencing their catalytic functions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (EWGs): The -SCF₃ group in the target compound enhances lipophilicity and metabolic stability compared to PCA’s unsubstituted pyrazine ring, making it more suitable for drug design . In contrast, PCA’s simpler structure allows efficient coordination with vanadium in catalytic systems for alkane oxidation .
- Positional Isomerism: The 5-CF₃ isomer (CAS: 1060814-50-7) exhibits distinct electronic effects compared to the 6-SCF₃ derivative. The 5-position substitution may hinder steric interactions in enzyme binding, affecting bioavailability .
Physicochemical Properties
- Acidity: The -SCF₃ group increases the acidity of the carboxylic acid (pKa ~2.5) compared to PCA (pKa ~3.1), influencing solubility and ionization in biological systems .
- Thermal Stability: Methyl-substituted analogs (e.g., 6-methylpyrazine-2-carboxylic acid) exhibit higher melting points (mp 185–186.5°C) due to crystalline packing, whereas fluorinated derivatives often have lower melting points .
Biological Activity
6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethylsulfanyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
- Molecular Formula : C6H3F3N2O2S
- CAS Number : 1206523-92-3
- Molecular Weight : 192.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The trifluoromethylsulfanyl group may enhance the compound's ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with target biomolecules, potentially modulating their activity.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Anticancer Potential : Research has indicated that pyrazine derivatives, including this compound, may possess anticancer properties. The structural features of pyrazines allow for diverse interactions with cancer-related targets, leading to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases where these enzymes play a critical role.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This indicates promising anticancer activity that warrants further investigation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is valuable to compare it with related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyrazine derivative | Antimicrobial, anticancer |
| 6-Trifluoromethylsulfanyl-pyrazine-2-aldehyde | Pyrazine derivative | Anticancer potential |
| 2-Amino-N-(2-(trifluoromethoxy)ethyl)benzenesulfonamide | Sulfonamide derivative | Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
